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Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropan-2-ol

Cat. No.: B1348766

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-
3-alkoxypropan-2-ol derivatives, compounds of interest in synthetic chemistry and drug
development. Due to the limited availability of public spectroscopic data for 1-chloro-3-
ethoxypropan-2-ol, this document presents a detailed analysis of its close analogue, 1-chloro-
3-methoxypropan-2-ol, to serve as a representative example of the spectroscopic
characteristics of this class of compounds. The methodologies and interpretation principles are
directly applicable to the ethoxy derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-chloro-3-
methoxypropan-2-ol. These values provide a foundational dataset for the identification and
characterization of this and related structures.

Table 1: *"H NMR Spectroscopic Data for 1-Chloro-3-
methoxypropan-2-ol
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Chemical Shift (8) ppm Multiplicity Assighment
~3.9 m H-2 (CH-OH)
~3.6 d H-1 (CH2Cl)
~3.4 d H-3 (CH20CHs)
~3.3 S -OCHs

~2.5 brs -OH

Note: 'm' denotes a multiplet, 'd' a doublet, 's' a singlet, and 'br s' a broad singlet. The exact
chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 2: *C NMR Spectroscopic Data for 1-Chloro-3-

methoxypropan-2-ol

Chemical Shift (d) ppm Assignment
~73 C-3 (CH20CHs3)
~70 C-2 (CH-OH)
~59 -OCHs

~46 C-1 (CH2CI)

Table 3: Mass Spectrometry Data for 1-Chloro-3-

methoxypropan-2-ol[1]

miz Relative Intensity Proposed Fragment
75 High [CH2(OH)CH20CHs]*
45 High [CH20CHs]*

43 Moderate [CsH7]*
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Table 4: Key IR Absorption Frequencies for 1-Chloro-3-
methoxypropan-2-ol

Wavenumber (cm~?) Functional Group Assignment
~3400 (broad) O-H stretch (alcohol)

~2930, 2880 C-H stretch (alkane)

~1120 C-O stretch (ether and alcohol)
~750 C-Cl stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above. These protocols are standard for the analysis of small organic
molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds) in an NMR tube to a final volume of approximately 0.6 mL. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (& = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of, for example, 300 MHz or higher for protons.

IH NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field
homogeneity. A standard pulse sequence is used to acquire the free induction decay (FID). The
acquisition parameters typically include a spectral width of 10-15 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between
scans.

13C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the
spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of 13C, a
larger number of scans and a longer acquisition time are generally required compared to *H
NMR.
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Mass Spectrometry (MS)

Sample Introduction: For volatile compounds like 1-chloro-3-alkoxypropan-2-ols, Gas
Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The sample is
dissolved in a volatile solvent (e.g., dichloromethane, methanol) and injected into the gas
chromatograph.

Gas Chromatography: The GC is equipped with a suitable capillary column (e.g., a non-polar or
medium-polarity column). The oven temperature is programmed to ramp up to ensure the
separation of the analyte from any impurities or the solvent. Helium is typically used as the
carrier gas.

Mass Spectrometry: As the analyte elutes from the GC column, it enters the mass
spectrometer. Electron lonization (EIl) is a common ionization method, where the molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The
resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,
a quadrupole).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample
is then placed in the IR beam path, and the sample spectrum is acquired. The instrument
software automatically subtracts the background spectrum to produce the final IR spectrum of
the sample. The data is typically collected over a range of 4000 to 400 cm~2.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the spectroscopic data and the chemical structure.
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Figure 1: General workflow for the spectroscopic analysis of an organic compound.
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Figure 2: Logical relationship between the chemical structure and the corresponding
spectroscopic data.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-alkoxypropan-2-ols:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348766#1-chloro-3-ethoxypropan-2-ol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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